3-(2-Fluoro-6-(trifluoromethyl)phenyl)propanoic acid
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Overview
Description
3-(2-Fluoro-6-(trifluoromethyl)phenyl)propanoic acid is an organic compound with the molecular formula C10H8F4O2. It is characterized by the presence of both fluoro and trifluoromethyl groups attached to a phenyl ring, which is further connected to a propanoic acid moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Fluoro-6-(trifluoromethyl)phenyl)propanoic acid typically involves the following steps:
Starting Material Preparation: The synthesis begins with the preparation of the starting material, 2-fluoro-6-(trifluoromethyl)benzene.
Grignard Reaction: The starting material undergoes a Grignard reaction with ethyl magnesium bromide to form the corresponding phenylpropanoic acid derivative.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often utilizing continuous flow reactors and advanced purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
3-(2-Fluoro-6-(trifluoromethyl)phenyl)propanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.
Substitution: The fluoro and trifluoromethyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as amines, thiols, and alcohols.
Major Products Formed
The major products formed from these reactions include various substituted phenylpropanoic acids, alcohols, aldehydes, and ketones .
Scientific Research Applications
3-(2-Fluoro-6-(trifluoromethyl)phenyl)propanoic acid has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a bioactive compound in drug discovery and development.
Medicine: Explored for its potential therapeutic effects, particularly in the development of anti-inflammatory and analgesic agents.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 3-(2-Fluoro-6-(trifluoromethyl)phenyl)propanoic acid involves its interaction with specific molecular targets and pathways. The presence of fluoro and trifluoromethyl groups enhances its binding affinity to certain enzymes and receptors, leading to its biological effects. The compound may inhibit specific enzymes or modulate receptor activity, resulting in its observed pharmacological properties .
Comparison with Similar Compounds
Similar Compounds
- 3-(2-(Trifluoromethyl)phenyl)propanoic acid
- 3-(2-Fluoro-5-(trifluoromethyl)phenyl)propanoic acid
- 3-(2-Ethyl-4-(2-(4-fluorophenyl)-5-methyloxazol-4-yl)ethoxy)phenyl)propanoic acid
Uniqueness
3-(2-Fluoro-6-(trifluoromethyl)phenyl)propanoic acid is unique due to the specific positioning of the fluoro and trifluoromethyl groups on the phenyl ring. This unique arrangement imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
Molecular Formula |
C10H8F4O2 |
---|---|
Molecular Weight |
236.16 g/mol |
IUPAC Name |
3-[2-fluoro-6-(trifluoromethyl)phenyl]propanoic acid |
InChI |
InChI=1S/C10H8F4O2/c11-8-3-1-2-7(10(12,13)14)6(8)4-5-9(15)16/h1-3H,4-5H2,(H,15,16) |
InChI Key |
AJYLRYXZUXJLLQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1)F)CCC(=O)O)C(F)(F)F |
Origin of Product |
United States |
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